2-Methyl-1-hexadecanol

Descripción general

Descripción

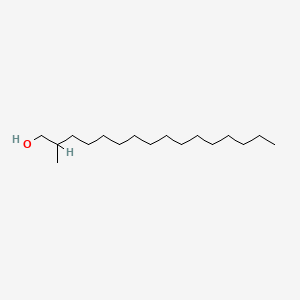

2-Methyl-1-hexadecanol , also known as 2-methylhexadecan-1-ol , is an organic compound with the chemical formula C₁₇H₃₆O . It belongs to the class of fatty alcohols and is characterized by its long hydrocarbon chain and a hydroxyl group at one end. This compound is a colorless, waxy solid at room temperature and has a faint odor. It is sparingly soluble in water but dissolves readily in organic solvents .

Synthesis Analysis

The synthesis of this compound involves various methods, including reduction of fatty acids or fatty acid esters . For instance, it can be prepared by reducing 2-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Additionally, it can be obtained from natural sources like beeswax .

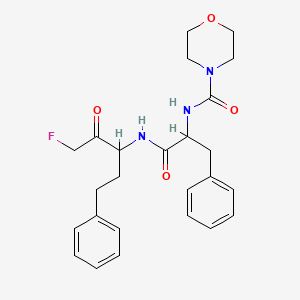

Molecular Structure Analysis

The molecular structure of this compound consists of a 16-carbon alkyl chain with a methyl group attached to the second carbon atom. The hydroxyl group is located at the terminal carbon. The compound exhibits long-range van der Waals forces due to its extended hydrocarbon chain, affecting its physical properties .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Structural Analysis and Interfacial Behavior

- Structure at Air/Water Interface : Hexadecanol isomers, including 2-methyl-1-hexadecanol, exhibit unique structural and 2D phase behaviors when adsorbed to the air/water interface. Surface-pressure isotherms and vibrational sum frequency spectroscopy reveal details about the molecular structure and orientation within monolayer films. Specifically, this compound forms compact films with a high degree of conformational order (S. Can, Deesha D Mago, R. Walker, 2006).

Biochemical Applications

- Incorporation into Brain Lipids : When administered to rats, this compound is incorporated into the ethanolamine phosphatides of the brain as 1-O-2'-methylhexadecyl glycerol. Its rate of formation in glycerophosphatides is slower compared to natural straight-chain derivatives (N. Chang, T. Muramatsu, H. Schmid, 1973).

Chemistry and Materials Science

- Interfacial Structure with Polystyrene Films : The interfacial structure of hexadecanol, including variants like this compound, in contact with polystyrene films shows significant differences compared to other alkanes. This is important for understanding interactions at interfaces for material science applications (Guifeng Li, A. Dhinojwala, M. Yeganeh, 2009).

Synthesis and Derivatives

- Synthesis of Hexadecyl Methylacrylate : Research on the synthesis of hexadecyl methylacrylate using hexadecanol as a raw material shows the potential for creating valuable esters for industrial applications (W. Jing, 2004).

Isotope Studies and Metabolic Engineering

- Oxygen Source in Glycerolipids : Isotope studies involving hexadecanol demonstrate its role in the biosynthesis of O-alkyl lipids, providing insights into metabolic pathways in biological systems (F. Snyder, W. T. Rainey, M. Blank, W. Christie, 1970).

- Improvement in Hexadecanol Production : Metabolic engineering of yeast to produce 1-hexadecanol highlights the potential for biotechnological production of fatty alcohols, an important component in various industries (Xueyang Feng, J. Lian, Huimin Zhao, 2015).

Environmental and Industrial Applications

- Water Evaporation Mitigation : Studies on monolayer compounds, including 1-hexadecanol, for water evaporation suppression offer potential environmental and industrial applications, especially in water conservation strategies (E. Prime, D. Tran, Michael Plazzer, D. Sunartio, A. Leung, G. Yiapanis, I. Yarovsky, G. Qiao, D. Solomon, 2012).

Propiedades

IUPAC Name |

2-methylhexadecan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSBKDJGLIURSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947791 | |

| Record name | 2-Methylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2490-48-4, 68526-87-4 | |

| Record name | 2-Methyl-1-hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18-iso-, C16-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18-iso-, C16-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)

![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)

![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)